

An In-Depth Technical Guide to the Physicochemical Properties of Propanol-PEG6-CH₂OH

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Compound of Interest

Compound Name: Propanol-PEG6-CH₂OH

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Abstract

Propanol-PEG6-CH₂OH is a bifunctional polyethylene glycol (PEG) derivative that is gaining interest in various scientific and biomedical fields. Its unique structure, featuring a propanol group at one terminus and a hydroxyl group at the other, connected by a six-unit PEG chain, imparts a distinct set of physicochemical properties. This guide provides a comprehensive overview of these properties, including molecular weight, density, solubility, and partition coefficient. Detailed experimental protocols for the characterization of such PEG derivatives are also presented, along with a logical workflow for their physicochemical analysis. This document aims to serve as a valuable resource for researchers and professionals working with or developing novel applications for **Propanol-PEG6-CH₂OH** and related PEGylated compounds.

Introduction

Polyethylene glycol (PEG) and its derivatives are versatile polymers widely utilized in the pharmaceutical, cosmetic, and chemical industries.[1] Their biocompatibility, water solubility, and low toxicity make them ideal for applications such as drug delivery, surface modification, and as excipients in various formulations.[2] **Propanol-PEG6-CH₂OH**, a hetero-bifunctional PEG, offers two distinct terminal functional groups, allowing for sequential and site-specific

conjugation chemistries. Understanding its fundamental physicochemical properties is crucial for its effective application and for predicting its behavior in different environments.

Physicochemical Properties

The physicochemical properties of **Propanol-PEG6-CH₂OH** are summarized in the table below. These values are calculated based on its chemical structure or estimated from data on analogous short-chain PEG-alcohols.

Property	Value (Estimated)	Unit
Molecular Formula	C ₁₅ H ₃₂ O ₈	-
Molecular Weight	340.41	g/mol
Appearance	Colorless to straw-colored liquid	-
Density	~1.1	g/cm ³
Boiling Point	> 200 (decomposes)	°C
Melting Point	< 0	°C
Solubility		
Water	Soluble	-
Ethanol	Soluble	-
Dichloromethane	Soluble	-
Toluene	Soluble	-
Acetonitrile	Soluble	-
pKa (hydroxyl groups)	~16-18	-
logP (calculated)	~ -0.5 to 0.5	-

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of **Propanol-PEG6-CH₂OH** is essential for its application. The following section outlines standard experimental protocols for key properties.

Size Exclusion Chromatography (SEC) is a common method for determining the molecular weight and polydispersity index (PDI) of polymers.[3]

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector and a set of SEC columns suitable for low molecular weight polymers.
- Mobile Phase: Tetrahydrofuran (THF) or an aqueous buffer with a small amount of salt can be used.[4]
- Sample Preparation: Dissolve a known concentration of **Propanol-PEG6-CH₂OH** in the mobile phase. Mild heating can aid dissolution.[4]
- Calibration: The system is calibrated using a series of narrow-dispersity PEG standards with known molecular weights.
- Analysis: The sample is injected into the SEC system, and the elution volume is compared to the calibration curve to determine the average molecular weight (M_w and M_n) and the PDI (M_w/M_n).

The density of liquid polymers like **Propanol-PEG6-CH₂OH** can be determined using a pycnometer or the liquid immersion method.[5][6][7][8]

- Pycnometer Method:
 - Weigh a clean, dry pycnometer (m_1).
 - Fill the pycnometer with the sample and weigh it again (m_2).
 - Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., water) and weigh it (m_3).

- The density of the sample (ρ_s) is calculated using the formula: $\rho_s = ((m_2 - m_1) / (m_3 - m_1)) * \rho_r$, where ρ_r is the density of the reference liquid.[\[9\]](#)
- Archimedes' Principle: This method involves measuring the mass of a sample in air and then in a liquid of known density.[\[6\]](#)[\[7\]](#)

The solubility of **Propanol-PEG6-CH₂OH** in various solvents can be determined by the equilibrium saturation method.

- Procedure:
 - Add an excess amount of **Propanol-PEG6-CH₂OH** to a known volume of the solvent in a sealed vial.
 - Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
 - Centrifuge or filter the mixture to remove the undissolved solute.
 - Determine the concentration of the dissolved **Propanol-PEG6-CH₂OH** in the supernatant using a suitable analytical technique, such as HPLC-RI or a quantitative dye-partitioning assay.[\[10\]](#)

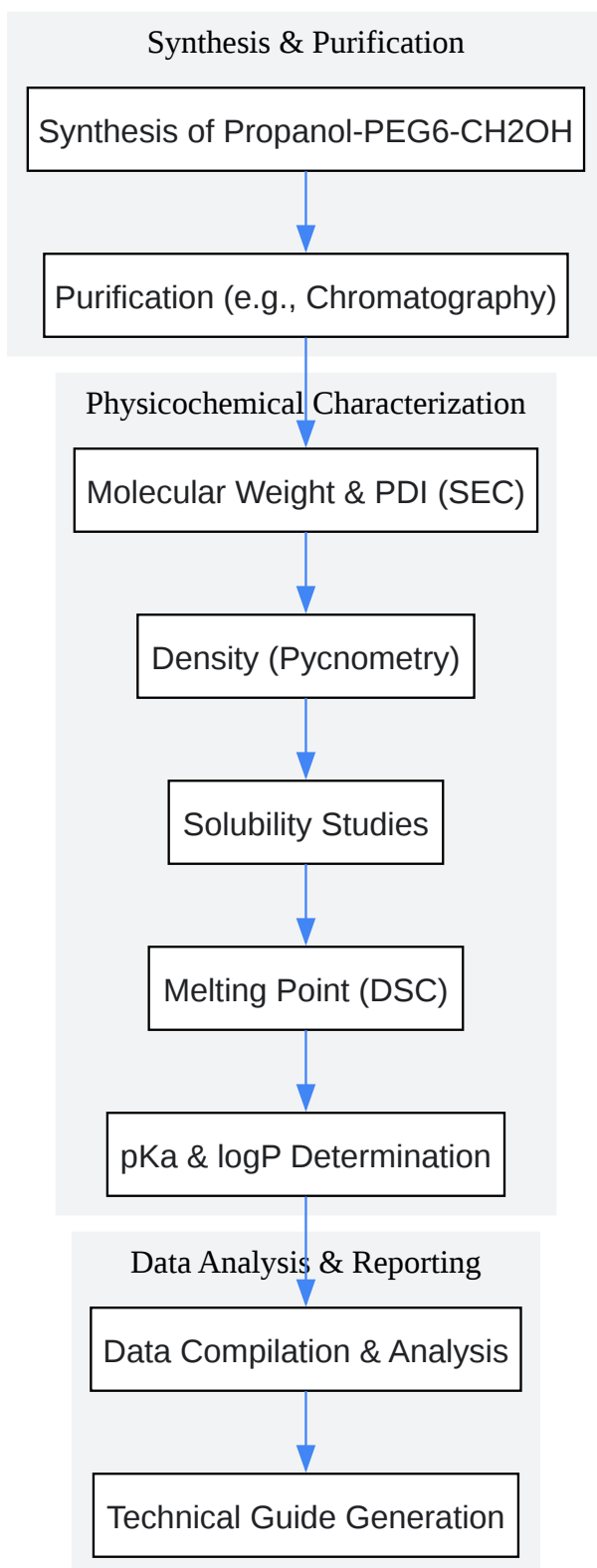
For low-melting solids or viscous liquids, Differential Scanning Calorimetry (DSC) is a precise method to determine the melting point.[\[11\]](#)[\[12\]](#)

- Instrumentation: A calibrated Differential Scanning Calorimeter.
- Sample Preparation: A small amount of the sample is hermetically sealed in an aluminum pan.[\[12\]](#)
- Procedure:
 - The sample is cooled to a low temperature (e.g., -120 °C) and then heated at a controlled rate (e.g., 10 °C/min).[\[12\]](#)[\[13\]](#)
 - The heat flow to the sample is monitored as a function of temperature.

- The melting point is identified as the peak temperature of the endothermic transition.
- pKa: The pKa of the terminal hydroxyl groups is typically estimated to be similar to that of other alcohols, in the range of 16-18.[14] Direct measurement in non-aqueous media can be performed using potentiometric titration.
- logP (Octanol-Water Partition Coefficient): The logP value provides a measure of the hydrophilicity/lipophilicity of a compound.[15][16]
 - Shake-Flask Method:
 - A solution of **Propanol-PEG6-CH₂OH** is prepared in a mixture of n-octanol and water.
 - The mixture is shaken until equilibrium is reached.
 - The phases are separated, and the concentration of the compound in each phase is determined.
 - logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[15][17]
 - Computational Methods: Several software packages can calculate logP based on the chemical structure by summing the contributions of individual fragments.[16][18]

Workflow and Visualization

A systematic workflow is essential for the comprehensive characterization of a novel chemical entity like **Propanol-PEG6-CH₂OH**. The following diagram illustrates a logical sequence of experimental and analytical steps.



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Caption: Workflow for the Synthesis and Physicochemical Characterization of **Propanol-PEG6-CH₂OH**.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of **Propanol-PEG6-CH₂OH**, along with standardized protocols for their determination. The presented data and methodologies offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile PEG derivative in their applications. The logical workflow for characterization further ensures a systematic and comprehensive approach to understanding the behavior of this and other novel PEGylated compounds.

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